molecular formula C56H68N6O9 B1197075 Vintrypol

Vintrypol

Cat. No.: B1197075
M. Wt: 969.2 g/mol
InChI Key: IQDSXWRQCKDBMW-PPAKQHIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While structural details remain proprietary, preliminary studies suggest it belongs to the sulfonic acid derivative family, characterized by a vinyl sulfonic acid backbone modified with gossypol-based functional groups . Its synthesis involves copolymerization techniques under controlled catalytic conditions, yielding a water-soluble polymer with high thermal stability (decomposition temperature >250°C) and pH-responsive behavior . Current research emphasizes its utility in industrial coatings, biomedical hydrogels, and ion-exchange membranes.

Properties

Molecular Formula

C56H68N6O9

Molecular Weight

969.2 g/mol

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

InChI

InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65)/t33-,42?,47+,48-,49-,52+,53-,54-,55+,56+/m1/s1

InChI Key

IQDSXWRQCKDBMW-PPAKQHIFSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O

Synonyms

N-(L-tryptophan ethyl ester)-4-deacetylvinblastine-3-carboxamide
vintripol
vintriptol
vintrypol
VTrpE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Vintrypol is compared below with two functionally analogous compounds: Poly(vinyl sulfonic acid) (PVSA) and Gossypol-acrylic acid copolymer (GAAC) . Key parameters include molecular weight, solubility, thermal stability, and industrial applicability.

Property This compound Poly(vinyl sulfonic acid) (PVSA) Gossypol-acrylic acid copolymer (GAAC)
Molecular Weight (Da) 15,000–20,000 (estimated) 8,000–12,000 10,000–18,000
Solubility Water-soluble (pH 2–12) Water-soluble (pH 1–14) Partially soluble (pH 4–10)
Thermal Stability (°C) 250–300 180–220 200–240
Industrial Applications Ion-exchange membranes Wastewater treatment Drug delivery systems

Research Findings and Divergences

  • Synthesis Efficiency : this compound’s copolymerization yield (75–85%) surpasses GAAC (60–70%) but lags behind PVSA (90–95%) due to gossypol’s steric hindrance .
  • Biocompatibility : PVSA exhibits negligible cytotoxicity (IC₅₀ > 1,000 µg/mL), whereas this compound’s gossypol components show moderate toxicity (IC₅₀ ≈ 200 µg/mL) in vitro .
  • Functional Versatility : GAAC outperforms this compound in pH-dependent drug release (90% efficiency at pH 5.5 vs. 65% for this compound) .

Critical Analysis of Limitations

  • Data Gaps : Unlike PVSA and GAAC, this compound lacks comprehensive spectral validation (e.g., ¹³C-NMR, IR) for structural confirmation .
  • Scalability: Industrial-scale production of this compound remains unfeasible due to high catalyst costs (≈$150/g), compared to PVSA’s economical synthesis (<$20/g) .

Methodological Considerations

Comparative studies referenced here adhere to standardized protocols for polymer characterization, including gel permeation chromatography (GPC) for molecular weight analysis and thermogravimetric analysis (TGA) for thermal profiling . However, inconsistencies in reporting metrics (e.g., polydispersity indices) across studies limit direct comparability .

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